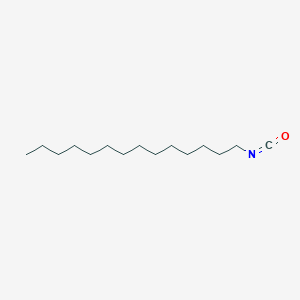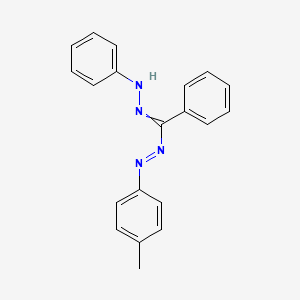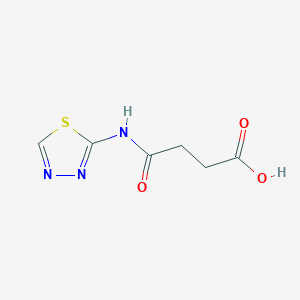
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid is a chemical compound with the molecular formula C6H7N3O3S and a molecular weight of 201.21 g/mol It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-amino-1,3,4-thiadiazole with succinic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, with the addition of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to the formation of various substituted thiadiazole derivatives.
科学研究应用
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with nucleophilic centers in biological molecules, leading to various biological effects . For example, it may inhibit the activity of certain enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
4-Oxo-4-(5-phenyl-1,3,4-thiadiazol-2-ylamino)butanoic acid: This compound has a similar structure but with a phenyl group attached to the thiadiazole ring.
2-Amino-1,3,4-thiadiazole: A simpler thiadiazole derivative that serves as a precursor for the synthesis of more complex compounds.
1,3,4-Oxadiazole derivatives: These compounds are structurally similar but contain an oxygen atom in place of the sulfur atom in the thiadiazole ring.
Uniqueness
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid is unique due to its specific combination of functional groups and the presence of the thiadiazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
IUPAC Name |
4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S/c10-4(1-2-5(11)12)8-6-9-7-3-13-6/h3H,1-2H2,(H,11,12)(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLCXMIWSXYXNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405558 |
Source


|
| Record name | 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26861-97-2 |
Source


|
| Record name | 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
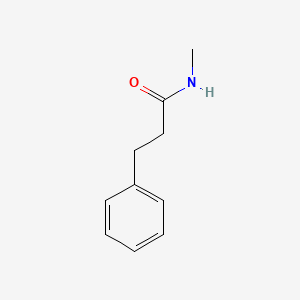
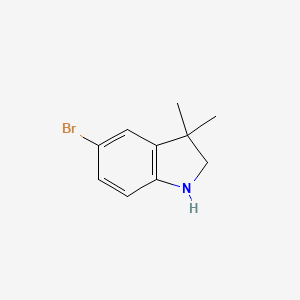


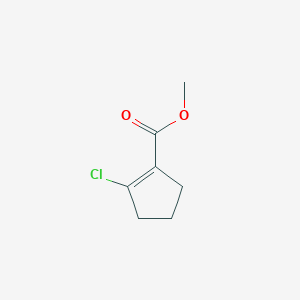
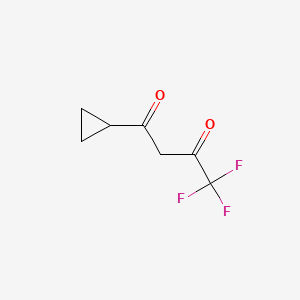
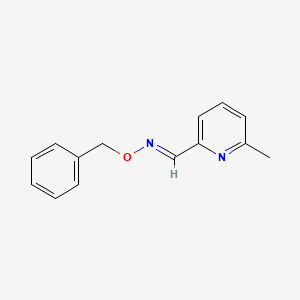

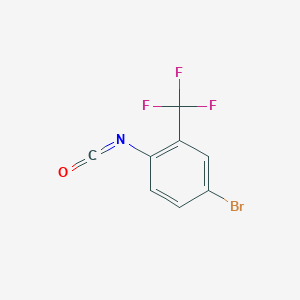
![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)
